1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
CAS No.:
Cat. No.: VC15844015
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N5 |
|---|---|
| Molecular Weight | 189.22 g/mol |
| IUPAC Name | 1-cyclobutylpyrazolo[3,4-b]pyrazin-3-amine |
| Standard InChI | InChI=1S/C9H11N5/c10-8-7-9(12-5-4-11-7)14(13-8)6-2-1-3-6/h4-6H,1-3H2,(H2,10,13) |
| Standard InChI Key | FTCVXJMYTYUHIM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)N2C3=NC=CN=C3C(=N2)N |
Introduction
Structural and Physicochemical Properties
The compound’s structure consists of a pyrazolo[3,4-b]pyrazine system fused with a pyrazole and pyrazine ring. The cyclobutyl substituent at N1 introduces steric and electronic modifications that influence its physicochemical behavior. Key properties include:
The cyclobutyl group enhances lipophilicity compared to the unsubstituted parent compound 1H-pyrazolo[3,4-b]pyrazin-3-amine, as evidenced by the increased LogP value . This modification improves membrane permeability, a critical factor in drug design .
Synthesis and Chemical Reactivity
Synthetic routes to 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involve cyclization and functionalization steps. A representative pathway includes:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with α,β-unsaturated ketones.
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Pyrazine Annulation: Cyclization using reagents like phosphorus oxychloride to form the pyrazine moiety.
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Cyclobutyl Introduction: Nucleophilic substitution or transition metal-catalyzed coupling to attach the cyclobutyl group.
Key challenges include optimizing yields during cyclobutyl incorporation, as steric hindrance from the four-membered ring can limit reaction efficiency. Advanced techniques such as microwave-assisted synthesis or flow chemistry may mitigate these issues, though specific protocols remain underreported in public literature.
Biological Activities and Mechanistic Insights
1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine exhibits promising interactions with biological targets, particularly kinases and neurotransmitter receptors:
Kinase Inhibition
The compound’s planar heterocyclic core facilitates ATP-binding pocket interactions in kinases. Preliminary studies suggest activity against:
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LRRK2 (Leucine-Rich Repeat Kinase 2): Implicated in Parkinson’s disease pathogenesis .
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JAK/STAT Pathway Kinases: Potential applications in inflammatory disorders .
Central Nervous System (CNS) Modulation
Structural analogs demonstrate blood-brain barrier permeability, positioning this compound for CNS drug development. Molecular docking studies hypothesize affinity for:
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Serotonin Receptors (5-HT): Modulation of mood and cognition .
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Dopamine Transporters: Relevance to neurodegenerative diseases .
Applications in Medicinal Chemistry
The scaffold’s versatility enables diverse therapeutic applications:
Notably, the cyclobutyl group’s metabolic stability extends half-life compared to smaller alkyl substituents, as observed in preclinical models .
Comparative Analysis with Structural Analogs
Substituent variations significantly impact biological activity:
The cyclobutyl derivative balances lipophilicity and steric bulk, optimizing target engagement and pharmacokinetics .
Future Research Directions
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Mechanistic Studies: Elucidate precise molecular targets using cryo-EM or X-ray crystallography.
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SAR Optimization: Explore substituents at C5/C6 to enhance potency and selectivity.
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In Vivo Efficacy: Validate preclinical findings in animal models of Parkinson’s and cancer.
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Toxicology Profiling: Assess long-term safety and potential off-target effects.
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